2-(Tridecafluorohexyl)-1H-benzimidazole
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Overview
Description
2-(Tridecafluorohexyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tridecafluorohexyl)-1H-benzimidazole typically involves the reaction of benzimidazole with a perfluoroalkyl halide under specific conditions. One common method is the nucleophilic substitution reaction where benzimidazole reacts with 1-bromo-2-(tridecafluorohexyl)ethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow reactors allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Tridecafluorohexyl)-1H-benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorinated alkyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of partially or fully reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Tridecafluorohexyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays due to its unique chemical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty coatings and materials due to its high chemical resistance and low surface energy
Mechanism of Action
The mechanism of action of 2-(Tridecafluorohexyl)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorinated alkyl chain can interact with hydrophobic regions of proteins or membranes, potentially altering their function. The benzimidazole core can also participate in hydrogen bonding and π-π interactions, further influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Nonafluorobutyl)-1H-benzimidazole
- 2-(Heptafluoropropyl)-1H-benzimidazole
- 2-(Pentafluoroethyl)-1H-benzimidazole
Uniqueness
2-(Tridecafluorohexyl)-1H-benzimidazole is unique due to its longer fluorinated alkyl chain, which imparts greater hydrophobicity and chemical resistance compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring extreme chemical stability and low surface energy .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F13N2/c14-8(15,7-27-5-3-1-2-4-6(5)28-7)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKGKJQHIIWIAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F13N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555314 |
Source
|
Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119403-54-2 |
Source
|
Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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